

A Comparative Analysis of $^{142}\text{Nd}/^{144}\text{Nd}$ Ratios in Terrestrial and Chondritic Reservoirs

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Compound of Interest

Compound Name: Neodymium-142

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The isotopic ratio of **neodymium-142** to neodymium-144 ($^{142}\text{Nd}/^{144}\text{Nd}$) serves as a powerful tracer for understanding the early history and differentiation of planetary bodies. High-precision measurements have revealed a systematic difference between the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio of most terrestrial rocks and that of chondritic meteorites, which are considered proxies for the bulk composition of the solar system. This guide provides a comparative overview of these differences, supported by quantitative data and a summary of the analytical methodologies employed.

Quantitative Comparison of $^{142}\text{Nd}/^{144}\text{Nd}$ Ratios

The $^{142}\text{Nd}/^{144}\text{Nd}$ ratio is often expressed in parts per million (ppm) or epsilon units (ϵ) as a deviation from a terrestrial standard. A consistent observation is that the accessible silicate Earth has a higher $^{142}\text{Nd}/^{144}\text{Nd}$ ratio than chondrites.^{[1][2][3]} This offset is typically around +20 ppm.^{[1][3]}

The table below summarizes the $^{142}\text{Nd}/^{144}\text{Nd}$ ratios for various terrestrial and chondritic reservoirs, expressed as $\mu^{142}\text{Nd}$, which represents the deviation in parts per million from a terrestrial standard value.

Reservoir Type	Sample Group	Average $\mu^{142}\text{Nd}$ Value (ppm)	Key Observations
Terrestrial	Modern Mantle (MORB & OIB)	0	The reference standard for comparison.[4]
Early Archean Rocks (e.g., Isua)	up to +30	Provides evidence for early Earth differentiation.[5][6]	
Chondritic	Carbonaceous Chondrites	-35 ± 15	Exhibit the largest deficit compared to terrestrial rocks.[7]
Ordinary Chondrites	-19 ± 5	Show a significant negative anomaly relative to Earth.[7]	
Enstatite Chondrites	-10 ± 12	Have $^{142}\text{Nd}/^{144}\text{Nd}$ ratios that can range closer to terrestrial values.[7]	

Interpretations of the ^{142}Nd Isotopic Dichotomy

The observed difference in the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio between Earth and chondrites has led to two primary, competing hypotheses:

- **Early Earth Differentiation:** The prevailing model suggests that the higher $^{142}\text{Nd}/^{144}\text{Nd}$ ratio in the terrestrial mantle is a result of a global silicate differentiation event that occurred within the first 30 to 75 million years of Solar System history.[1][8] This event would have created an incompatible element-depleted mantle with a higher Sm/Nd ratio than chondrites. The decay of the short-lived isotope ^{146}Sm (half-life of 103 million years) to ^{142}Nd would then lead to a more radiogenic, or higher, $^{142}\text{Nd}/^{144}\text{Nd}$ ratio in this terrestrial reservoir over time.[2][5] This model implies the existence of a complementary, enriched reservoir with a low Sm/Nd ratio and a correspondingly low $^{142}\text{Nd}/^{144}\text{Nd}$ ratio, which may be hidden in the deep mantle or was lost to space.[1][2][9]

- **Nucleosynthetic Heterogeneity:** An alternative hypothesis posits that the ^{142}Nd difference is not a result of planetary processes but rather reflects a primordial heterogeneity in the solar nebula.[10] In this scenario, the Earth and chondrites accreted from materials with different proportions of presolar grains, which carry distinct nucleosynthetic signatures.[2] Specifically, the Earth's precursor bodies may have been enriched in neodymium produced by the slow neutron capture process (s-process) of nucleosynthesis, leading to an inherently higher bulk $^{142}\text{Nd}/^{144}\text{Nd}$ ratio compared to chondritic bodies.[2]

Experimental Protocols for High-Precision Neodymium Isotope Analysis

Accurate and precise measurement of the small variations in $^{142}\text{Nd}/^{144}\text{Nd}$ ratios is analytically challenging and relies on sophisticated mass spectrometry techniques. The two primary methods are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[9][11][12]

A generalized experimental workflow involves the following key steps:

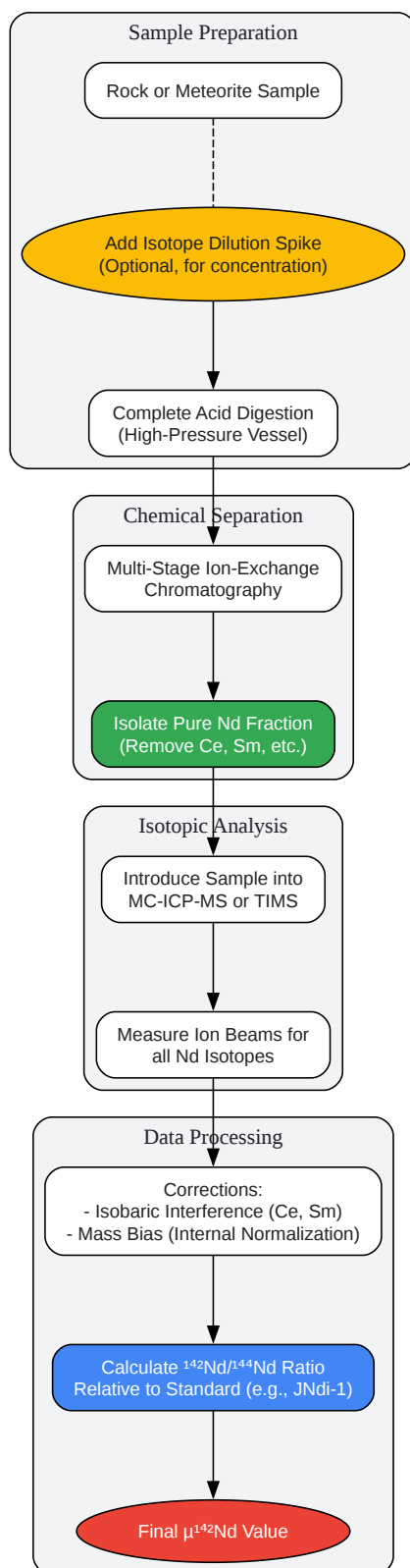
- **Sample Digestion:** Rock or meteorite samples are completely dissolved, often using a mixture of strong acids (e.g., HF, HNO_3) in high-pressure digestion systems to ensure that all mineral phases, including acid-resistant ones like presolar SiC, are broken down.[9]
- **Chemical Separation (Chromatography):** Neodymium must be meticulously separated from other elements, particularly from neighboring rare earth elements cerium (Ce) and samarium (Sm), which have isotopes that cause direct isobaric interferences on ^{142}Nd and ^{144}Nd , respectively.[11] This is typically achieved through multi-stage ion-exchange chromatography.[13]
- **Mass Spectrometry:**
 - **Instrumentation:** High-precision isotopic ratios are measured using either TIMS or MC-ICP-MS.[12][14] MC-ICP-MS has become a preferred tool for many heavy elements due to its efficiency.[11]
 - **Interference Correction:** Even after chemical separation, residual interferences (e.g., ^{142}Ce on ^{142}Nd) must be mathematically corrected for based on the measurement of a non-

interfered isotope of the interfering element.[\[11\]](#)

- Mass Bias Correction: Instrumental mass bias is corrected through internal normalization, using a stable isotopic ratio that is assumed to be constant in nature (e.g., $^{146}\text{Nd}/^{144}\text{Nd}$).
[\[13\]](#)
- Data Reporting: Results are reported relative to a standard material, such as the JNdi-1 standard, to allow for inter-laboratory comparison.[\[4\]](#)[\[9\]](#)

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the determination of $^{142}\text{Nd}/^{144}\text{Nd}$ ratios in geological samples.



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Caption: Workflow for $^{142}\text{Nd}/^{144}\text{Nd}$ Isotopic Analysis.

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